LogP and Bioavailability Determinants
The dimethyl analog (7205-16-5) exhibits an ACD/Labs predicted LogP of 1.45 and an EPISuite estimated Log Kow of 1.75 . In contrast, the diisopropyl homolog iprobenfos (CAS 26087-47-8) has a reported LogP of 4.88 [1]. This approximately 3.1–3.4 log unit difference means the diisopropyl compound is over 1,000-fold more lipophilic. The lower lipophilicity of the dimethyl ester confers distinct advantages in aqueous formulation compatibility and reduced bioaccumulation potential, while the higher homologs offer superior cuticular penetration in pest organisms. This parameter is a primary selection criterion for agrochemical formulation scientists and environmental risk assessors.
Dimethyl >1,000-fold less lipophilic
| Evidence Dimension | Octanol-water partition coefficient (LogP / Log Kow) |
|---|---|
| Target Compound Data | LogP (ACD/Labs): 1.45; Log Kow (EPISuite): 1.75 |
| Comparator Or Baseline | Iprobenfos (diisopropyl homolog, CAS 26087-47-8): LogP 4.88 |
| Quantified Difference | ΔLogP ≈ 3.1–3.4 (dimethyl analog is 1,000–2,500-fold less lipophilic) |
| Conditions | Predicted/calculated values; ACD/Labs Percepta v14.00 (target) vs. reported vendor value (comparator) |
Why This Matters
A >1,000-fold difference in lipophilicity directly dictates formulation strategy, environmental mobility modeling, and registrability under regulatory frameworks such as REACH.
- [1] ChemTradeHub. Iprobenfos (CAS 26087-47-8). LogP: 4.8779. https://jp.chemtradehub.com/ (accessed 2026-04-27). View Source
